molecular formula C25H26ClNO3 B2631981 METHYL 4-CHLORO-3-(3-PHENYLADAMANTANE-1-AMIDO)BENZOATE CAS No. 714260-88-5

METHYL 4-CHLORO-3-(3-PHENYLADAMANTANE-1-AMIDO)BENZOATE

Cat. No.: B2631981
CAS No.: 714260-88-5
M. Wt: 423.94
InChI Key: VWJPXUHZNKBLOL-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-(3-phenyladamantane-1-amido)benzoate is a complex organic compound that features a unique adamantane structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. The adamantane core provides the compound with significant stability and rigidity, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-3-(3-phenyladamantane-1-amido)benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the Friedel-Crafts acylation of adamantane derivatives, followed by nucleophilic substitution reactions to introduce the phenyl and benzoate groups. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-(3-phenyladamantane-1-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-chloro-3-(3-phenyladamantane-1-amido)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl 4-chloro-3-(3-phenyladamantane-1-amido)benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its adamantane core and functional groups. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloro-3-nitrobenzoate: Shares a similar benzoate structure but lacks the adamantane core.

    Adamantane derivatives: Compounds like 1-adamantylamine and 1-adamantanol have similar core structures but different functional groups.

Uniqueness

Methyl 4-chloro-3-(3-phenyladamantane-1-amido)benzoate stands out due to its combination of the adamantane core with a phenyl and benzoate group. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 4-chloro-3-[(3-phenyladamantane-1-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClNO3/c1-30-22(28)18-7-8-20(26)21(10-18)27-23(29)25-13-16-9-17(14-25)12-24(11-16,15-25)19-5-3-2-4-6-19/h2-8,10,16-17H,9,11-15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJPXUHZNKBLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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